molecular formula C26H23ClN4O3 B2486933 N-(3-chloro-2-methylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide CAS No. 1251709-52-0

N-(3-chloro-2-methylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide

Cat. No.: B2486933
CAS No.: 1251709-52-0
M. Wt: 474.95
InChI Key: BTYVNXRMKLVCBW-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide is a useful research compound. Its molecular formula is C26H23ClN4O3 and its molecular weight is 474.95. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

N-(3-chloro-2-methylphenyl)-1-(4-(2-methoxybenzamido)benzyl)-1H-imidazole-4-carboxamide and related compounds are often studied for their synthesis methodologies and structural characteristics. For instance, Bhaskar et al. (2019) detailed the synthesis of a similar compound, 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, emphasizing the utility of 'one-pot' reductive cyclization and the importance of characterizing these compounds using various spectroscopic techniques (Bhaskar et al., 2019). Similarly, Richter et al. (2023) reported the crystal and molecular structures of a closely related compound, providing insights into the detailed structural analysis that aids in understanding the chemical properties of these compounds (Richter et al., 2023).

Antimicrobial and Antineoplastic Properties

Several studies have explored the antimicrobial and antineoplastic (anti-cancer) properties of compounds structurally similar to this compound. Hackenberg et al. (2013) synthesized N-heterocyclic carbene–silver(I) acetate complexes derived from 4,5-ditolyl-imidazole and investigated their antimicrobial activity against bacteria such as Staphylococcus aureus and Escherichia coli, as well as their cytotoxicity against cancer cell lines (Hackenberg et al., 2013). This indicates the potential of such compounds in medical applications, including drug development for antimicrobial and anticancer therapies.

Synthesis Routes and Chemical Reactions

The synthesis routes of similar compounds often involve complex chemical reactions, and understanding these can provide insights into potential industrial and pharmaceutical applications. For instance, Azizian et al. (2000) described the chemical reactions involved in the rearrangement of certain imidazole derivatives, shedding light on the chemical properties and potential applications of such compounds in various fields, including material science and pharmaceuticals (Azizian et al., 2000).

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-[[4-[(2-methoxybenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN4O3/c1-17-21(27)7-5-8-22(17)30-26(33)23-15-31(16-28-23)14-18-10-12-19(13-11-18)29-25(32)20-6-3-4-9-24(20)34-2/h3-13,15-16H,14H2,1-2H3,(H,29,32)(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYVNXRMKLVCBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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